molecular formula C7H8O5 B12901796 Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate CAS No. 86387-69-1

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate

Cat. No.: B12901796
CAS No.: 86387-69-1
M. Wt: 172.13 g/mol
InChI Key: REFBOLOBVVBMCI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with ethyl ester and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and oxidation steps . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex furan derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3,4,5-tetracarboxylic acid, while reduction may produce ethyl 4,5-dihydroxyfuran-3-carboxylate.

Scientific Research Applications

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 4,5-dioxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other furan derivatives such as:

Properties

CAS No.

86387-69-1

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

ethyl 4,5-dioxooxolane-3-carboxylate

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)4-3-12-7(10)5(4)8/h4H,2-3H2,1H3

InChI Key

REFBOLOBVVBMCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(=O)C1=O

Origin of Product

United States

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